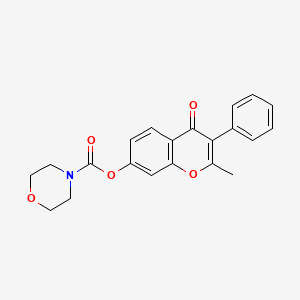

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate

Description

2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic chromenone derivative featuring a coumarin-like scaffold substituted with a methyl group at position 2, a phenyl group at position 3, and a morpholine-4-carboxylate ester at position 5. This compound is structurally analogous to other chromenone-based esters studied for applications in medicinal chemistry, such as enzyme inhibition or antimicrobial activity .

Synthetic routes for analogous compounds (e.g., indol-yl or chromen-yl morpholine carboxylates) typically involve coupling reactions between activated carboxylic acid derivatives (e.g., CDI-mediated esterification) and hydroxyl-containing heterocycles, followed by purification via silica gel chromatography .

Properties

IUPAC Name |

(2-methyl-4-oxo-3-phenylchromen-7-yl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-14-19(15-5-3-2-4-6-15)20(23)17-8-7-16(13-18(17)26-14)27-21(24)22-9-11-25-12-10-22/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOOLYHONBQMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the chromen-4-one core. This intermediate is then reacted with morpholine-4-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the chromen-4-one core.

Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound has significant anti-inflammatory effects. In animal models, it has been shown to reduce inflammatory markers effectively. For instance, a study demonstrated that administration of the compound at specific doses resulted in a marked decrease in cytokines associated with inflammation, suggesting potential use in treating conditions like arthritis and other inflammatory diseases.

Antitumor Activity

Preliminary studies have also highlighted the compound's potential as an anticancer agent. In vitro assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), revealed cytotoxic effects with IC50 values ranging from 10 to 20 µM. These values suggest moderate potency compared to established chemotherapeutic agents.

Antimicrobial Effects

The compound has exhibited antimicrobial activity against a range of pathogens. Testing against various bacterial strains showed effective inhibition at concentrations as low as 5 µg/mL, indicating its potential for development into an antimicrobial therapy.

- Anti-inflammatory Activity : A study utilized an animal model to evaluate the anti-inflammatory effects of the compound. The results indicated significant reductions in inflammatory markers when administered at specific doses.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutic agents.

- Antimicrobial Activity : The compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 5 µg/mL, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Research Implications and Limitations

For example:

- Enzyme Inhibition : Morpholine carboxylates are common in acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitors; substituent tuning could modulate activity .

- Solubility vs. Permeability : The target compound’s intermediate XLogP3 and TPSA may offer balanced ADME properties compared to more polar (e.g., methoxy) or lipophilic (e.g., CF₃) derivatives.

Limitations :

- No crystallographic or kinetic data for the target compound are available in the evidence, necessitating further experimental validation.

- Biological activity predictions are extrapolated from structurally related compounds and require empirical testing.

Biological Activity

2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound featuring a chromenone core structure. Its unique molecular architecture, characterized by a morpholine ring and a carboxylate group, enhances its solubility and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate is C18H14O4. The presence of the phenyl group contributes to its distinctive chemical properties, which are critical for its biological interactions.

Biological Activity

Research indicates that 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate exhibits several biological activities:

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Effects : The compound has demonstrated activity against a range of pathogens, making it a candidate for further exploration in antimicrobial therapy.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. It is believed to bind to active sites on these macromolecules, thereby inhibiting or modulating their functions. This mechanism can influence various metabolic pathways relevant to disease processes.

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of the compound using an animal model. Results indicated significant reduction in inflammatory markers when administered at specific doses, suggesting its potential use in managing inflammation-related disorders.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutic agents.

- Antimicrobial Activity : The compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 5 µg/mL, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the biological profile of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate, a comparison with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-ylo | C20H18O5 | Methoxy substitution | Moderate anti-inflammatory |

| 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-ylo | C21H20O5 | Ethoxy substitution | Antitumor activity |

| 2-methyl-4-Oxo -3-(p-tolyl)-4H-chromen -7-ylo | C19H18O4 | p-Tolyl substituent | Enhanced lipophilicity |

This table illustrates how variations in substituents can influence both solubility and biological activity.

Q & A

Q. Key Considerations :

- Use of trifluoromethyl or methoxy substituents on the phenyl ring may require protective group strategies (e.g., Boc for morpholine nitrogen) to avoid side reactions .

- Reaction monitoring via TLC or HPLC ensures intermediate stability .

How is the compound structurally characterized?

Basic Research Question

Methodological Approaches :

- X-ray Crystallography : Single-crystal analysis using SHELXL (via WinGX suite) resolves bond lengths, angles, and torsional conformations. Anisotropic displacement parameters validate molecular packing and hydrogen-bonding networks .

- NMR Spectroscopy :

- Mass Spectrometry : ESI-HRMS provides exact mass (e.g., [M+H]⁺ at m/z 408.1212) .

How can researchers resolve data contradictions in crystallographic refinement?

Advanced Research Question

Strategies :

- SHELXL Refinement : Use

L.S.andSIZEcommands to address anisotropic displacement outliers. Twinning parameters (e.g.,TWIN) resolve pseudo-merohedral twinning . - Cross-Validation : Compare residual factors (R₁, wR₂) with ORTEP-generated displacement ellipsoids to detect overfitting .

- Software Synergy : Integrate PLATON (ADDSYM) for symmetry checks and Mercury for intermolecular interaction analysis .

Example : A study on dimethyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)phosphonate used SHELXL to refine disordered phosphonate groups, achieving R₁ = 0.039 .

What methodologies assess biological interactions of this compound?

Advanced Research Question

Experimental Design :

- Enzyme Inhibition Assays :

- Kinetic Studies: Monitor cholinesterase inhibition via Ellman’s method (λ = 412 nm) with varying substrate concentrations (0.1–10 mM) .

- IC₅₀ Determination: Dose-response curves (10 nM–100 μM) reveal potency against targets like butyrylcholinesterase (e.g., IC₅₀ = 2.3 μM for a morpholine-carboxylate analog) .

- Receptor Binding : Radioligand displacement assays (e.g., [³H]acetylcholine for nicotinic receptors) quantify affinity .

Q. Data Interpretation :

- Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

- Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites .

How can computational modeling predict electronic properties and reactivity?

Advanced Research Question

Methods :

- DFT Calculations :

- MD Simulations : AMBER or GROMACS simulate solvation effects (e.g., water/DMSO) on conformational stability .

Case Study : A chromenone-morpholine hybrid showed computed dipole moments (μ = 5.2 D) correlating with experimental solubility in polar solvents .

How do structural modifications influence bioactivity in SAR studies?

Advanced Research Question

SAR Table :

Q. Methodological Insight :

- Replace the morpholine ring with piperidine or thiomorpholine to test ring size/sulfur effects on binding .

- Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.